molecular formula C30H42O10 B1251460 Kalanchoside A

Kalanchoside A

Cat. No.: B1251460
M. Wt: 562.6 g/mol
InChI Key: HNNFRQFXBWSJBX-JGDROOSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kalanchoside A (1) is a bioactive compound isolated from Kalanchoe ceratophylla Haw., a plant species traditionally studied for its medicinal properties. It belongs to the class of bufadienolides, which are steroidal glycosides known for their cytotoxic effects. In vitro studies demonstrate that this compound exhibits potent anticancer activity across multiple human cancer cell lines, including A549 (lung adenocarcinoma), 1A9 (ovarian cancer), and PC-3 (prostate cancer), with remarkably low IC50 values (e.g., 0.0005 μg/mL for A549 and 0.0008 μg/mL for 1A9) . Its mechanism of action involves disrupting cellular proliferation pathways, though detailed molecular targets remain under investigation.

Properties

Molecular Formula

C30H42O10

Molecular Weight

562.6 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C30H42O10/c1-16-23(33)24(34)25(35)26(39-16)40-18-5-10-28(15-31)20-6-9-27(2)19(17-3-4-22(32)38-14-17)8-12-30(27,37)21(20)7-11-29(28,36)13-18/h3-4,14-16,18-21,23-26,33-37H,5-13H2,1-2H3/t16-,18+,19-,20+,21-,23-,24+,25-,26-,27-,28+,29+,30+/m1/s1

InChI Key

HNNFRQFXBWSJBX-JGDROOSWSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)O)O

Synonyms

hellebrigenin-3-O-6'-deoxy-alpha-glucopyranoside
hellebrigenin-3-O-6'-deoxyglucopyranoside
kalanchoside A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Kalanchoside B

Kalanchoside B (2), co-isolated with Kalanchoside A from Kalanchoe ceratophylla, shares structural homology as a bufadienolide derivative. However, subtle differences in glycosylation patterns or steroidal backbone modifications may account for divergent bioactivities:

Compound IC50 (μg/mL) in Key Cell Lines Structural Features
This compound (1) A549: 0.0005; 1A9: 0.0008; HCT-8: 0.001 C-3 glycosylation, hydroxylation
Kalanchoside B (2) KB: 0.001; KB-VIN: 0.005; A431: 0.003 C-14 glycosylation, acetyl group

Source: Adapted from cytotoxicity data in

  • Potency : this compound shows superior potency in lung (A549) and ovarian (1A9) cancer models compared to Kalanchoside B, which is more effective against nasopharyngeal (KB) and epidermal (A431) cancers.
  • Structural Implications : The position of glycosylation (C-3 in A vs. C-14 in B) likely influences membrane permeability and target binding. Acetylation in Kalanchoside B may reduce solubility, affecting cellular uptake .

Other Bufadienolides from Kalanchoe Species

This suggests that this compound’s unique glycosylation profile enhances its bioactivity .

Functional Comparison with Non-Structural Analogs

Paclitaxel (Taxol®)

Though functionally similar as a microtubule-targeting agent, Paclitaxel operates via stabilization of tubulin polymers, whereas this compound’s mechanism remains less defined. Paclitaxel’s IC50 in A549 cells (~0.01 μg/mL) is significantly higher than this compound’s 0.0005 μg/mL, highlighting the latter’s superior potency in this model .

Doxorubicin

A broad-spectrum anthracycline, Doxorubicin achieves IC50 values of ~0.1 μg/mL in ovarian and colon cancers, which are orders of magnitude higher than this compound.

Discussion of Structure-Activity Relationships (SAR)

The exceptional potency of this compound underscores the importance of:

  • Glycosylation Position : C-3 glycosylation may enhance interaction with cellular transporters or targets.
  • Hydroxylation Patterns : Additional hydroxyl groups could improve solubility and target affinity.
  • Steroidal Rigidity: The bufadienolide scaffold’s rigidity may prevent metabolic degradation, prolonging activity .

For example, minor modifications in Kalanchoside B reduce efficacy in certain cell lines despite shared core structures .

Q & A

Q. Methodology :

  • Target Selection : Prioritize proteins overexpressed in tested cell lines (e.g., EGFR for A431).
  • Software : Use AutoDock Vina or Schrödinger Suite for ligand-protein docking.
  • Validation : Compare predicted binding affinities with experimental cytotoxicity data (e.g., lower IC50 correlates with stronger binding) .

Basic: What pharmacokinetic challenges are associated with this compound in preclinical studies?

  • Low Solubility : Requires formulation with surfactants (e.g., Tween-80) or nano-encapsulation.
  • Metabolic Instability : Assess hepatic microsomal stability to identify vulnerable functional groups (e.g., glycosidic bonds).
  • Bioavailability : Use in situ intestinal perfusion models to evaluate absorption .

Advanced: What in silico methods complement experimental studies of this compound’s bioactivity?

  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with IC50 values.
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns to assess binding stability.
  • Network Pharmacology : Identify multi-target effects using STRING or KEGG pathway databases .

Advanced: How should researchers design dose-escalation studies for this compound in animal models?

  • Starting Dose : 1/10<sup>th</sup> of the lowest effective in vitro concentration (e.g., 0.00005 mg/kg).
  • Endpoint Criteria : Monitor body weight, organ toxicity (histopathology), and tumor volume.
  • Pharmacokinetic Sampling : Collect plasma at 0, 1, 4, 8, 24 hours post-administration .

Advanced: What statistical approaches mitigate false positives in high-throughput screens for this compound derivatives?

  • Multiple Testing Correction : Apply Benjamini-Hochberg FDR adjustment (q < 0.05).
  • Robust Z-Score : Normalize activity values to plate-level controls.
  • Machine Learning : Train random forest models to distinguish artifacts from true hits .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kalanchoside A
Reactant of Route 2
Kalanchoside A

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